molecular formula C25H48O4 B14360781 Diundecyl propanedioate CAS No. 90256-23-8

Diundecyl propanedioate

Cat. No.: B14360781
CAS No.: 90256-23-8
M. Wt: 412.6 g/mol
InChI Key: LICACDNCTRZVDX-UHFFFAOYSA-N
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Description

Diundecyl propanedioate is an organic compound belonging to the class of esters. It is a derivative of propanedioic acid (malonic acid) where both carboxyl groups are esterified with undecyl alcohol. This compound is known for its applications in various industrial processes, particularly as a plasticizer in the production of flexible plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diundecyl propanedioate can be synthesized through the esterification of propanedioic acid with undecyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process, which drives the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water using azeotropic distillation. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diundecyl propanedioate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to propanedioic acid and undecyl alcohol.

    Transesterification: This reaction involves the exchange of the undecyl group with another alcohol in the presence of a catalyst.

    Oxidation: Under strong oxidative conditions, the undecyl groups can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Major Products Formed

    Hydrolysis: Propanedioic acid and undecyl alcohol.

    Transesterification: New esters with different alcohol groups.

    Oxidation: Carboxylic acids derived from the oxidation of undecyl groups.

Scientific Research Applications

Diundecyl propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diundecyl propanedioate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, its ester structure allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Diundecyl propanedioate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in both scientific research and industrial processes. Its ability to act as a plasticizer makes it valuable in the production of flexible plastics, while its chemical properties allow for various reactions and applications in organic synthesis.

Properties

CAS No.

90256-23-8

Molecular Formula

C25H48O4

Molecular Weight

412.6 g/mol

IUPAC Name

diundecyl propanedioate

InChI

InChI=1S/C25H48O4/c1-3-5-7-9-11-13-15-17-19-21-28-24(26)23-25(27)29-22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3

InChI Key

LICACDNCTRZVDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CC(=O)OCCCCCCCCCCC

Origin of Product

United States

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